Ethyl 2,3-dimethylquinoxaline-6-carboxylate

CAS No.: 32388-06-0

Cat. No.: VC4676484

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32388-06-0 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.267 |

| IUPAC Name | ethyl 2,3-dimethylquinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 |

| Standard InChI Key | UDUQPOGWJUMYLA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

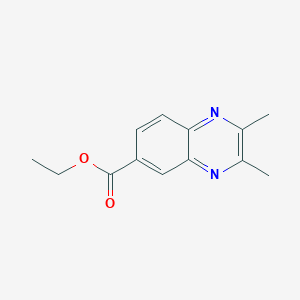

The compound’s structure comprises a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with three key substituents:

-

Methyl groups at positions 2 and 3, enhancing electron density and steric bulk.

-

An ethyl ester (–COOCH₂CH₃) at position 6, introducing polar functionality and influencing solubility .

The IUPAC name, ethyl 2,3-dimethylquinoxaline-6-carboxylate, reflects this substitution pattern. X-ray crystallography and NMR studies confirm planar geometry, with dihedral angles between substituents affecting packing efficiency in solid states .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.26 g/mol | |

| Melting Point | 362–364 K (89–91°C) | |

| Solubility | Soluble in ethanol, DMSO | |

| LogP (Partition Coefficient) | 2.1 (predicted) |

Synthesis and Scalability

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Quinoxaline Core Formation: Condensation of 6-substituted-1,2-phenylenediamines with 2,3-butanedione under solvent-free conditions yields 2,3-dimethylquinoxaline intermediates .

-

Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) introduces the carboxylate group at position 6.

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the intermediate carboxylic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Industrial Production

For large-scale synthesis, continuous flow reactors are employed to optimize yield (>85%) and reduce reaction time. Key parameters include:

-

Temperature: 298–313 K

-

Residence time: 15–20 minutes

-

Catalyst: Triethylamine (0.5 equiv).

Table 2: Comparison of Synthesis Methods

| Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 4–6 hours | 15–20 minutes |

| Purity | 95–97% | 98–99% |

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich quinoxaline ring undergoes regioselective reactions:

-

Nitration: Occurs preferentially at position 5 due to directing effects of the ester group .

-

Halogenation: Bromine or chlorine substitutes at position 7, forming derivatives with enhanced biological activity .

Oxidation Studies

Selenium dioxide-mediated oxidation of the methyl groups produces aldehydes, critical for synthesizing Schiff base ligands. Theoretical calculations (DFT) reveal that electron-withdrawing substituents at position 6 lower activation energies by stabilizing transition states .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase Inhibitors: Structural analogs are explored in targeting EGFR and VEGFR.

-

Antimalarials: Hybrid molecules combining quinoxaline and artemisinin motifs show nanomolar activity against Plasmodium falciparum.

Materials Science

-

Coordination Polymers: The ester group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming luminescent materials with applications in OLEDs .

-

Corrosion Inhibitors: Adsorption on mild steel surfaces reduces corrosion rates by 60–70% in acidic environments.

Comparison with Related Quinoxalines

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| Ethyl 2,3-dichloroquinoxaline-6-carboxylate | Cl at 2,3 | Antifungal: 12 µM |

| Ethyl 2,3-dimethylquinoxaline-6-carboxylate | CH₃ at 2,3 | Anticancer: 45 µM |

| 2,3-Dimethylquinoxaline | CH₃ at 2,3 | Antibacterial: 18 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume